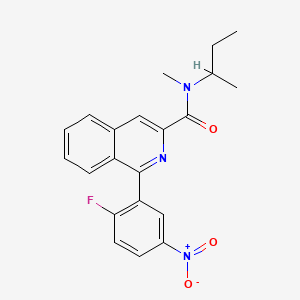

PK14105

Vue d'ensemble

Description

PK14105 est un composé qui a été évalué biologiquement comme radioligand potentiel pour les études de tomographie par émission de positons (TEP) ciblant les sites de liaison des benzodiazépines périphériques (PBBS) . Il est connu pour sa capacité à traverser la barrière hémato-encéphalique et à présenter une rétention significative de la radioactivité dans le striatum lésé . Le composé a une masse moléculaire de 381,40 et une formule moléculaire de C21H20FN3O3 .

Applications De Recherche Scientifique

PK14105 has been extensively studied for its potential use in PET imaging to target PBBS receptors . It has shown promise in crossing the blood-brain barrier and retaining radioactivity in specific brain regions, making it a valuable tool for studying neurological conditions . Additionally, this compound has been used in receptor binding and photoaffinity labeling analysis in various species, including rats, rabbits, mice, and humans . Its ability to inhibit receptor ligands and calcium channel ligands has also been explored in scientific research .

Mécanisme D'action

Target of Action

PK14105, also known as TOL0WGC9VU, PK 14105, 1-(2-Fluoro-5-nitrophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, or PK-14105, is primarily targeted towards the Mitochondrial Benzodiazepine Receptors (MBRs) . These receptors, also known as Peripheral Benzodiazepine Binding Sites (PBBS), play a crucial role in the regulation of cellular energy metabolism, steroidogenesis, and immune and stress responses .

Mode of Action

This compound interacts with its target, the MBRs, by binding to them with high affinity . This interaction results in changes in the receptor’s activity, which can affect various cellular processes .

Biochemical Pathways

It is known that the compound can inhibit receptor ligands, calcium channel ligands, and co-transporter in all salivary glands . This suggests that this compound may influence calcium signaling pathways and neurotransmitter transport, among others .

Pharmacokinetics

This compound has been shown to rapidly cross the blood-brain-barrier . This property is crucial for its potential use as a radioligand in Positron Emission Tomography (PET) studies of PBBS receptors . The compound’s ability to cross the blood-brain-barrier suggests that it may have good bioavailability, although further studies are needed to confirm this and to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

This indicates that the compound may have a preferential affinity for certain types of cells or tissues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain-barrier suggests that it may be affected by factors that influence this barrier’s permeability . Additionally, the compound’s interaction with MBRs could potentially be influenced by changes in the cellular environment, such as alterations in cellular energy levels or stress responses .

Analyse Biochimique

Biochemical Properties

PK14105 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been shown to inhibit receptor ligands, calcium channel ligands, and co-transporters in all salivary glands

Cellular Effects

This compound has notable effects on various types of cells and cellular processes . It rapidly crosses the blood-brain-barrier and there is a marked retention of radioactivity in the lesioned striatum not seen in the unlesioned striatum or cerebellar vermis . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound has been found to bind specifically and irreversibly to striatal dopamine transporters upon exposure to X-ray .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This compound was injected into rats with unilaterally lesioned striata, demonstrating that it rapidly crosses the blood-brain-barrier

Transport and Distribution

This compound is transported and distributed within cells and tissues . It rapidly crosses the blood-brain-barrier and there is a marked retention of radioactivity in the lesioned striatum

Analyse Des Réactions Chimiques

PK14105 subit diverses réactions chimiques, notamment la liaison aux sites de liaison des benzodiazépines périphériques et l'inhibition des ligands des récepteurs, des ligands des canaux calciques et des co-transporteurs dans les glandes salivaires . Le composé est soluble dans le DMSO à des concentrations allant jusqu'à 30 mg/mL . Les principaux produits formés à partir de ces réactions ne sont pas explicitement détaillés dans la littérature disponible.

Applications de recherche scientifique

This compound a été largement étudié pour son utilisation potentielle en imagerie TEP pour cibler les récepteurs PBBS . Il s'est montré prometteur pour traverser la barrière hémato-encéphalique et retenir la radioactivité dans des régions cérébrales spécifiques, ce qui en fait un outil précieux pour étudier les conditions neurologiques . De plus, this compound a été utilisé dans l'analyse de la liaison aux récepteurs et du marquage par photoaffinité chez diverses espèces, notamment les rats, les lapins, les souris et les humains . Sa capacité à inhiber les ligands des récepteurs et les ligands des canaux calciques a également été explorée dans la recherche scientifique .

Mécanisme d'action

Le mécanisme d'action de this compound implique sa liaison aux récepteurs PBBS et sa traversée de la barrière hémato-encéphalique . Le composé présente une rétention significative de la radioactivité dans le striatum lésé, ce qui n'est pas observé dans le striatum non lésé ou le vermis cérébelleux . Cette rétention sélective fait de this compound un outil précieux pour étudier les conditions neurologiques et la liaison aux récepteurs dans le cerveau .

Comparaison Avec Des Composés Similaires

PK14105 est similaire à d'autres composés qui ciblent les récepteurs PBBS, tels que Ro5-4864 et PK11195 . Ces composés se lient également aux récepteurs mitochondriaux des benzodiazépines et ont été utilisés dans diverses études pour évaluer leur affinité de liaison et leur spécificité . This compound est unique en sa capacité à traverser la barrière hémato-encéphalique et à retenir la radioactivité dans des régions cérébrales spécifiques, ce qui en fait un outil précieux pour les études d'imagerie TEP .

Références

Méthodes De Préparation

La synthèse de PK14105 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. Il est connu que le composé est disponible sous différentes formes, notamment solide et en solution, et peut être préparé à différentes concentrations à des fins de recherche .

Propriétés

IUPAC Name |

N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXKDYZSBGOJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910274 | |

| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107257-28-3 | |

| Record name | PK 14105 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-14105 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

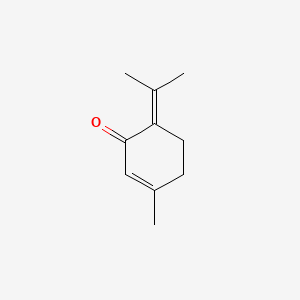

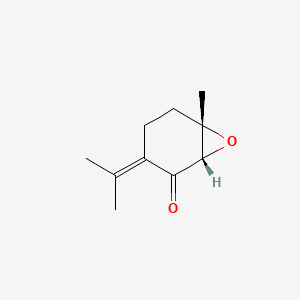

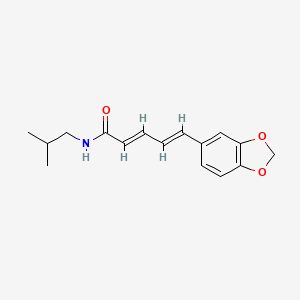

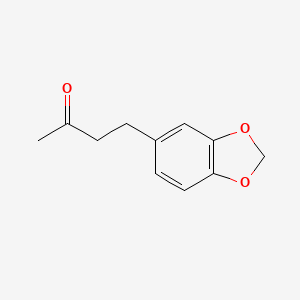

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.